molecular formula C5H7N3O3 B2942734 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid CAS No. 1598365-57-1

5-(Methoxymethyl)-2H-triazole-4-carboxylic acid

Cat. No. B2942734
CAS RN: 1598365-57-1
M. Wt: 157.129
InChI Key: AOXXJKFOEXQILT-UHFFFAOYSA-N
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Description

The compound “5-(Methoxymethyl)-2H-triazole-4-carboxylic acid” likely contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “5-(Methoxymethyl)” indicates a methoxymethyl group attached to the 5th carbon of the triazole ring. The “carboxylic acid” part suggests the presence of a carboxylic acid functional group .


Molecular Structure Analysis

The molecular structure would likely show the triazole ring with the methoxymethyl group attached to one of the carbon atoms and the carboxylic acid group attached to another carbon atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-donating methoxymethyl group and the electron-withdrawing carboxylic acid group. These groups could potentially direct and influence subsequent chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The chemistry of triazole derivatives, including those related to "5-(Methoxymethyl)-2H-triazole-4-carboxylic acid," is essential for creating biologically active compounds. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the preparation of peptidomimetics and compounds with triazole scaffolds, which are significant in drug development, including HSP90 inhibitors showing considerable potency (Ferrini et al., 2015).

Anticancer and Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their potential in treating cancer and infections. Some compounds have shown promising results against a panel of cancer cell lines and various microbial strains, highlighting their potential in medicinal chemistry and pharmacology (Bekircan et al., 2008), (Bektaş et al., 2007).

Corrosion Inhibition

The application of triazole derivatives extends to the field of materials science, particularly in corrosion inhibition for metals. For example, certain triazole compounds have been identified as effective inhibitors for the acidic corrosion of mild steel, demonstrating high inhibition efficiency and contributing to the development of corrosion-resistant materials (Bentiss et al., 2009).

Synthetic Applications

Triazole derivatives, including those related to "5-(Methoxymethyl)-2H-triazole-4-carboxylic acid," serve as key intermediates in organic synthesis. Their unique chemical properties enable the construction of complex molecular architectures, facilitating the development of new synthetic methods and the production of novel compounds with potential applications across various fields (Houpis et al., 2010).

Future Directions

The future research directions would depend on the potential applications of this compound. It could be interesting to explore its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

5-(methoxymethyl)-2H-triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-11-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXXJKFOEXQILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NNN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-2H-triazole-4-carboxylic acid

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